molecular formula C13H16N2O2 B11874580 5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one

5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one

Cat. No.: B11874580
M. Wt: 232.28 g/mol
InChI Key: KAGRLPDLOIRGLP-UHFFFAOYSA-N
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Description

5-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one is a complex organic compound known for its unique spiro structure, which features a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

5-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one
  • 1’-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one

Uniqueness

5-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one is unique due to its specific methyl group position, which can influence its chemical reactivity, biological activity, and overall properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-methylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one

InChI

InChI=1S/C13H16N2O2/c1-9-3-2-4-10-11(9)12(16)15-13(17-10)5-7-14-8-6-13/h2-4,14H,5-8H2,1H3,(H,15,16)

InChI Key

KAGRLPDLOIRGLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC3(CCNCC3)NC2=O

Origin of Product

United States

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